molecular formula C6H7FN2 B2539840 6-Fluoro-3-methylpyridin-2-amine CAS No. 1393576-76-5

6-Fluoro-3-methylpyridin-2-amine

Cat. No.: B2539840
CAS No.: 1393576-76-5
M. Wt: 126.134
InChI Key: BIDQOVZGGDRMSX-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated pyridine derivatives .

Scientific Research Applications

6-Fluoro-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to various biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylpyridin-3-amine
  • 3-Fluoropyridine
  • 2-Fluoropyridine

Uniqueness

6-Fluoro-3-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the pyridine ring differentiates it from other fluorinated pyridines .

Properties

IUPAC Name

6-fluoro-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDQOVZGGDRMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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